N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine
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Overview
Description
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine is a complex organic compound featuring a thiazolo[4,5-c]pyridine core, a methoxyphenyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves multiple steps:
Formation of the Thiazolo[4,5-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 2-aminopyridine and α-haloketones.
Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with a nucleophile derived from the thiazolo[4,5-c]pyridine core.
Formation of the Oxane Ring: The oxane ring can be introduced via an intramolecular cyclization reaction, often facilitated by a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the thiazolo[4,5-c]pyridine core, potentially converting it to a dihydro derivative.
Substitution: The compound can participate in various substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazolo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazolo[4,5-c]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential interactions with biological macromolecules are of significant interest.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, potentially leading to the development of new treatments for diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[4,5-c]pyridine core may bind to active sites, while the methoxyphenyl and oxane groups could enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-c]pyridine Derivatives: These compounds share the core structure and may exhibit similar biological activities.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group often have distinct pharmacological properties.
Oxane Ring-Containing Compounds: These compounds are known for their stability and potential biological activity.
Uniqueness
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable subject for further research and development.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-23-16-5-3-2-4-14(16)19(7-10-24-11-8-19)13-21-18-22-15-12-20-9-6-17(15)25-18/h2-6,9,12H,7-8,10-11,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAWFIUGDMVBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC3=NC4=C(S3)C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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